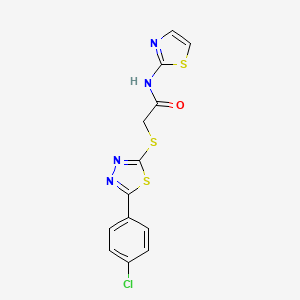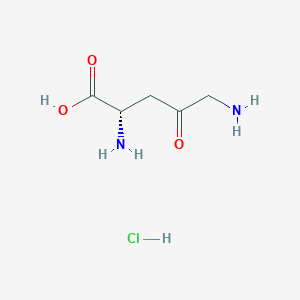
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride is a chemical compound with significant relevance in various scientific fields. It is a derivative of amino acids and is often studied for its potential applications in biochemistry and pharmaceuticals. The compound’s structure includes two amino groups and a ketone group, making it a versatile molecule for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diamino-4-oxopentanoic acid hydrochloride typically involves the use of amino acid precursors. One common method is the reductive amination of 2-keto acids with ammonia or primary amines under hydrogenation conditions. The reaction is usually catalyzed by metals such as palladium or platinum. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of biocatalysts, such as enzymes, is also explored to achieve higher selectivity and efficiency in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions involving the amino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2,5-Diamino-4-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways. The presence of amino and ketone groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,5-Diamino-4-oxopentanoic acid: Lacks the (S)-configuration and hydrochloride salt form.
2,5-Diamino-4-oxopentanoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.
2,5-Diamino-4-oxopentanoic acid ethyl ester: An ethyl ester derivative with unique chemical properties.
Uniqueness
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry and salt form, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C5H11ClN2O3 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
(2S)-2,5-diamino-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-2-3(8)1-4(7)5(9)10;/h4H,1-2,6-7H2,(H,9,10);1H/t4-;/m0./s1 |
InChI Key |
KJWWPCNYZGPZJD-WCCKRBBISA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)CN.Cl |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


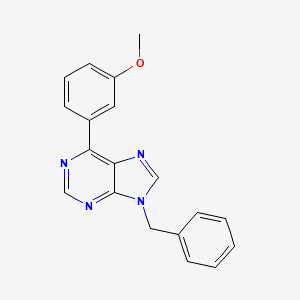
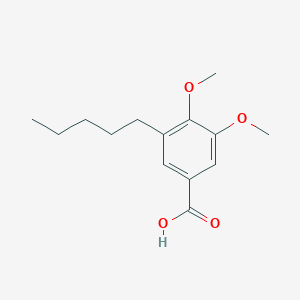
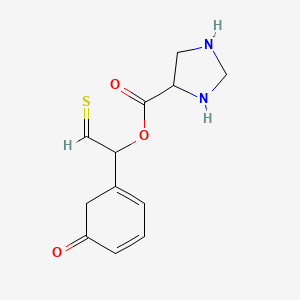
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)

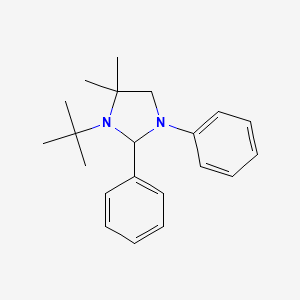
![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)

![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
